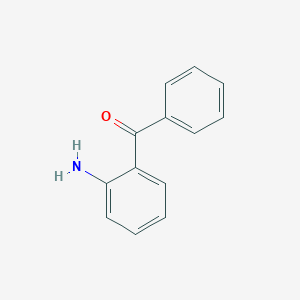![molecular formula C7H10N2O2 B122588 (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one CAS No. 153580-06-4](/img/structure/B122588.png)
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[44]non-1-en-6-one is a spiro compound characterized by a unique structure that includes an oxygen atom, two nitrogen atoms, and a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: Similar spiro structure but lacks the oxygen atom present in (4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spiro compound with different substituents and functional groups.
Uniqueness
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
特性
CAS番号 |
153580-06-4 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1 |
InChIキー |
SGFDMTISHKFYJH-IYSWYEEDSA-N |
SMILES |
CC1CN=NC12CCOC2=O |
異性体SMILES |
C[C@@H]1CN=N[C@]12CCOC2=O |
正規SMILES |
CC1CN=NC12CCOC2=O |
同義語 |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)




